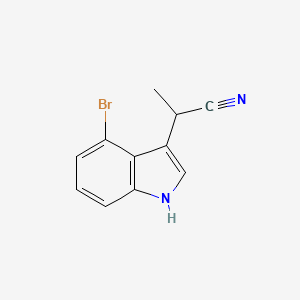

2-(4-bromo-1H-indol-3-yl)propanenitrile

Description

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)propanenitrile |

InChI |

InChI=1S/C11H9BrN2/c1-7(5-13)8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,1H3 |

InChI Key |

RTNJKOMJQNWNPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CNC2=C1C(=CC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-(4-bromo-1H-indol-3-yl)propanenitrile serves as a versatile building block in organic synthesis. It can be transformed into various complex molecules through:

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Reduction Reactions : The nitrile group can be reduced to form amines, expanding its utility in synthesizing pharmaceuticals.

Research indicates that indole derivatives, including this compound, exhibit notable biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Drug Development : Its structure allows for modifications that could lead to new drug candidates targeting specific diseases.

- Mechanism of Action : The interaction of the compound with biological targets, such as enzymes or receptors, is under investigation to understand its therapeutic effects better.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. Mechanistic studies revealed that it may modulate pathways involved in cell survival and death, highlighting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Bromo-1H-indol-3-yl)acetonitrile

- Structure : Features a shorter nitrile chain (-CH2CN) at the indole’s 3-position.

- Crystallographic Data: Monoclinic crystal system (space group $ P2_1/c $) with $ a = 8.3971 \, \text{Å} $, $ b = 11.237 \, \text{Å} $, $ c = 9.979 \, \text{Å} $, and $ \beta = 104.82^\circ $. The crystal packing involves weak intermolecular interactions (C–H⋯N and C–H⋯Br) .

- Spectroscopy : IR bands at 3253–3433 cm$^{-1}$ (N–H stretch) and 1653 cm$^{-1}$ (C=O in related analogs) .

(R)-2-(2-Bromophenyl)propanenitrile (3r)

- Structure : Propanenitrile attached to a 2-bromophenyl ring instead of an indole.

- Synthesis : Prepared via enantioselective radical cyanation (66% yield, 87% ee) .

- Physical Properties : Liquid state at room temperature; $ ^1H $ NMR (CDCl$_3$): δ 1.68 (d, $ J = 7.0 \, \text{Hz} $, 3H), 3.84 (q, $ J = 7.0 \, \text{Hz} $, 1H), 7.35–7.60 (m, 4H) .

4-Bromoindole Derivatives with Pyrazoline Moieties

- Example : Compound 16 (C${25}$H${24}$Br$2$N$4$O$_3$S) incorporates a 4-bromoindole core fused with a pyrazoline-sulfonamide group.

- Properties : Higher molecular weight (620.36 g/mol) and melting point (200–201°C) due to extended conjugation and sulfonamide group .

Structural and Functional Differences

Nitrile Chain Length

- Propanenitrile vs. However, it may enhance solubility in non-polar solvents.

Aromatic System

- Indole vs. Phenyl : The indole’s NH group enables hydrogen bonding, influencing crystal packing (as seen in 2-(4-bromo-1H-indol-3-yl)acetonitrile ). Phenyl-based propanenitriles (e.g., 3r ) lack this interaction, resulting in lower melting points .

Substituent Effects

- Bromine Position : Bromine at the indole’s 4-position (meta to NH) may direct electrophilic substitutions differently compared to ortho-substituted phenyl analogs (e.g., 3r ).

Data Table: Key Properties of Compared Compounds

Research Implications

- Synthetic Utility : The propanenitrile group in 2-(4-bromo-1H-indol-3-yl)propanenitrile may serve as a precursor for elongation into amides or carboxylic acids via hydrolysis.

- Biological Relevance : Indole nitriles are explored as kinase inhibitors or antimicrobial agents; bromine substitution could modulate bioactivity .

Preparation Methods

Cyanoethylation at the 3-Position

The propanenitrile group is introduced via Michael addition of acrylonitrile to indole under basic conditions:

-

Reagents : Indole, acrylonitrile, NaOH, DMSO.

-

Mechanism : The indole’s 3-position acts as a nucleophile, attacking the β-carbon of acrylonitrile.

The product, 3-(2-cyanoethyl)-1H-indole, is obtained in moderate yields (50–60%) and purified via column chromatography (hexane:ethyl acetate = 7:3).

Bromination at the 4-Position

Electrophilic bromination is directed by the electron-withdrawing cyanoethyl group:

-

Reagents : N-Bromosuccinimide (NBS), FeCl₃, dichloromethane.

-

Regioselectivity : The cyanoethyl group deactivates the pyrrole ring, favoring bromination at the 4-position of the benzene ring.

Crude product is purified using silica gel chromatography (hexane:ethyl acetate = 8:2).

Method 2: Bromination Followed by Cyanoethylation

Directed Bromination of Indole

To achieve 4-bromoindole, a directing group (e.g., -SO₃H) is temporarily introduced:

-

Reagents : Indole, H₂SO₄, Br₂.

-

Deprotection : The sulfonic acid group is removed via hydrolysis (NaOH, H₂O/EtOH).

This method yields 4-bromoindole in 45–55% efficiency but requires additional steps.

Cyanoethylation of 4-Bromoindole

The 3-position of 4-bromoindole is alkylated using acrylonitrile:

Purification via column chromatography (hexane:ethyl acetate = 6:4) affords the target compound in 40–50% yield.

Method 3: Palladium-Catalyzed Coupling

Synthesis of 3-Iodo-4-bromoindole

A halogenated precursor is prepared for cross-coupling:

Cyanation via Suzuki-Miyaura Coupling

The iodide is replaced with a cyano group using a palladium catalyst:

This method achieves 55–65% yield after purification (hexane:ethyl acetate = 7:3).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Method 1 | Cyanoethylation → Bromination | 50–60 | Fewer steps | Moderate regioselectivity in bromination |

| Method 2 | Bromination → Cyanoethylation | 40–50 | Direct bromination control | Requires directing group |

| Method 3 | Palladium coupling | 55–65 | High regioselectivity | Costly catalysts, multi-step synthesis |

Optimization and Scale-Up Considerations

Q & A

Q. Basic Research Focus

- Spectroscopy : H NMR can confirm the presence of the indole NH proton (δ ~10–12 ppm) and nitrile functionality (no proton signal; IR absorption at ~2200–2260 cm⁻¹). C NMR identifies the nitrile carbon (δ ~115–120 ppm) and bromine-induced deshielding effects on adjacent carbons .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, monoclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and were reported for analogous bromoindole derivatives . Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement parameters .

What advanced strategies are recommended for resolving discrepancies in crystallographic data, such as anomalous R-factor values or twinning?

Q. Advanced Research Focus

- Data Collection : Ensure high-resolution data () to minimize errors. For twinned crystals, use the TwinRotMat option in SHELXL to model twin domains .

- Refinement : Apply restraints to bond lengths/angles for disordered regions. Validate models using the CheckCIF tool to address alerts (e.g., "ADP Ratio Alert").

- Case Study : For a compound with and , iterative refinement of hydrogen atom positions and thermal parameters improved convergence .

How can computational modeling elucidate the compound’s interactions with biological targets, such as formyl-peptide receptors?

Q. Advanced Research Focus

- Docking Studies : Use molecular docking software (e.g., AutoDock Vina) to predict binding modes. For example, the indole moiety may engage in - stacking with aromatic residues, while the nitrile group participates in dipole interactions .

- MD Simulations : Perform 50–100 ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability. Analyze RMSD and ligand-protein hydrogen bonding over time.

- Validation : Compare computational results with experimental bioactivity data (e.g., IC₅₀ values from receptor-binding assays) .

What experimental phasing techniques are most effective for solving novel crystal structures of brominated indole derivatives?

Q. Advanced Research Focus

- SAD/MAD Phasing : Utilize the bromine atom’s strong anomalous signal ( at Cu-Kα). Collect data at wavelengths near the Br K-edge (0.920 Å) for optimal dispersion .

- Automated Pipelines : SHELXC/D/E can rapidly phase structures with high redundancy and completeness (>95%). For low-resolution data, combine with MR-SAD using Phaser .

How can researchers reconcile contradictory reactivity data observed in cross-coupling reactions involving the 4-bromo substituent?

Q. Advanced Research Focus

- Electronic Effects : The electron-withdrawing bromine atom deactivates the indole ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with K₃PO₄ as a base in toluene/water (3:1) at 80°C to enhance reactivity .

- Steric Hindrance : If the 3-position nitrile group obstructs catalyst access, switch to bulkier ligands (e.g., XPhos) or microwave-assisted conditions (150°C, 20 min) .

What safety protocols are critical when handling nitrile-containing bromoindole derivatives?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces).

- Waste Disposal : Neutralize nitrile waste with NaOCl (10% v/v) before disposal .

How can anisotropic displacement parameters (ADPs) in SC-XRD data inform conformational flexibility?

Q. Advanced Research Focus

- ADP Analysis : High ADPs for the bromine atom suggest thermal motion or static disorder. Use the TLS (Translation-Libration-Screw) model in SHELXL to partition ADPs into rigid-body motions .

- Case Study : For a related compound, ADPs revealed torsional flexibility in the propanenitrile side chain, validated by DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.